2-Chloro-5-isobutoxynicotinonitrile
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Overview
Description
2-Chloro-5-isobutoxynicotinonitrile is an organic compound belonging to the class of nicotinonitriles It is characterized by the presence of a chloro group at the second position, an isobutoxy group at the fifth position, and a nitrile group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-isobutoxynicotinonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2-chloronicotinonitrile.
Alkylation: The 2-chloronicotinonitrile undergoes alkylation with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-isobutoxynicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted nicotinonitriles.
Oxidation: Formation of hydroxylated or oxidized derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Chloro-5-isobutoxynicotinonitrile has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-isobutoxynicotinonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors by binding to active sites, thereby disrupting normal cellular functions. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
2-Chloro-5-methoxynicotinonitrile: Similar structure but with a methoxy group instead of an isobutoxy group.
2-Chloro-5-ethoxynicotinonitrile: Similar structure but with an ethoxy group instead of an isobutoxy group.
2-Chloro-5-propoxynicotinonitrile: Similar structure but with a propoxy group instead of an isobutoxy group.
Uniqueness: 2-Chloro-5-isobutoxynicotinonitrile is unique due to the presence of the isobutoxy group, which can influence its reactivity and interaction with biological targets
Biological Activity
2-Chloro-5-isobutoxynicotinonitrile is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agriculture.
Chemical Structure and Properties
The molecular formula of this compound is C_12H_14ClN_3O, and it features a chloro group, an isobutoxy group, and a nitrile functional group attached to a nicotinonitrile backbone.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄ClN₃O |
Molecular Weight | 255.71 g/mol |
IUPAC Name | This compound |
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines, potentially through the activation of caspase pathways.
- Insecticidal Activity : The compound has also been evaluated for its insecticidal properties, particularly against agricultural pests. Its mode of action appears to involve neurotoxic effects on insects, leading to paralysis and death.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes in both microbial and cancer cells.
- Cell Membrane Disruption : Its lipophilic properties allow it to integrate into cellular membranes, disrupting their integrity and function.
- Signal Transduction Interference : It may interfere with signaling pathways critical for cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of nicotinonitriles, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Cancer Cell Line Studies : Research conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM .
- Insecticidal Trials : Field trials assessing the efficacy of the compound against aphids demonstrated a significant reduction in pest populations within 72 hours post-treatment, suggesting potential for use in integrated pest management strategies .
Properties
IUPAC Name |
2-chloro-5-(2-methylpropoxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-7(2)6-14-9-3-8(4-12)10(11)13-5-9/h3,5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUHKZSXRURHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(N=C1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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